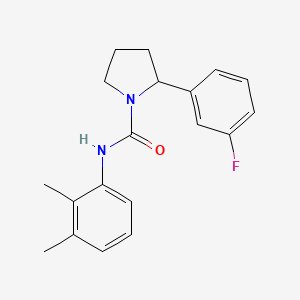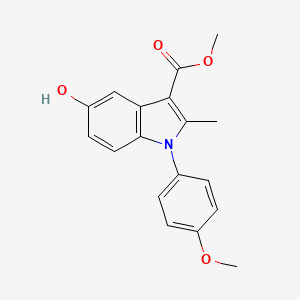![molecular formula C17H16ClN3S2 B6137421 5-[(benzylthio)methyl]-4-(5-chloro-2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6137421.png)
5-[(benzylthio)methyl]-4-(5-chloro-2-methylphenyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(benzylthio)methyl]-4-(5-chloro-2-methylphenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
5-[(benzylthio)methyl]-4-(5-chloro-2-methylphenyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant antimicrobial activity against a range of microorganisms, including bacteria, fungi, and viruses. It has also shown promising results in the treatment of cancer, inflammation, and other diseases.
Wirkmechanismus
The mechanism of action of 5-[(benzylthio)methyl]-4-(5-chloro-2-methylphenyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, it is believed to inhibit the growth and proliferation of microorganisms and cancer cells by interfering with their DNA synthesis and replication processes.
Biochemical and Physiological Effects:
5-[(benzylthio)methyl]-4-(5-chloro-2-methylphenyl)-4H-1,2,4-triazole-3-thiol has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and modulate the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-[(benzylthio)methyl]-4-(5-chloro-2-methylphenyl)-4H-1,2,4-triazole-3-thiol is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new antimicrobial agents. However, its use in lab experiments is limited by its toxicity and potential side effects.
Zukünftige Richtungen
There are several future directions for the research and development of 5-[(benzylthio)methyl]-4-(5-chloro-2-methylphenyl)-4H-1,2,4-triazole-3-thiol. These include the identification of its specific targets and mechanisms of action, the development of more potent and selective derivatives, and the evaluation of its potential applications in other fields, such as agriculture and food preservation.
Conclusion:
In conclusion, 5-[(benzylthio)methyl]-4-(5-chloro-2-methylphenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has shown promising results in various fields of scientific research. Its broad-spectrum antimicrobial activity and potential applications in the treatment of cancer and inflammation make it a potential candidate for the development of new drugs and therapies. However, further research is needed to fully understand its mechanisms of action and potential side effects.
Synthesemethoden
The synthesis of 5-[(benzylthio)methyl]-4-(5-chloro-2-methylphenyl)-4H-1,2,4-triazole-3-thiol involves the reaction of 5-chloro-2-methylbenzyl bromide with sodium azide, followed by the reaction of the resulting compound with benzyl mercaptan. The final product is obtained by the reaction of the intermediate compound with thiourea.
Eigenschaften
IUPAC Name |
3-(benzylsulfanylmethyl)-4-(5-chloro-2-methylphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3S2/c1-12-7-8-14(18)9-15(12)21-16(19-20-17(21)22)11-23-10-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNYDPRVODRCEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=NNC2=S)CSCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(benzylsulfanyl)methyl]-4-(5-chloro-2-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B6137338.png)

![2-methoxy-3-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B6137352.png)
![1-[(5-ethyl-2-furyl)methyl]-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B6137355.png)

![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B6137369.png)
![2-{[5-(4-bromo-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-chlorobenzyl)acetamide](/img/structure/B6137377.png)


![2-methyl-N-[2-(4-morpholinyl)ethyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6137403.png)
![2-(benzylthio)-N-(2-mercapto-7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B6137410.png)
![2-amino-8-phenylpyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6137424.png)

![N-{(4-chlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}aniline](/img/structure/B6137433.png)